L-NAME

Catalog No.
S537099
CAS No.
50903-99-6
M.F
C7H15N5O4
M. Wt
233.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-NAME

CAS Number

50903-99-6

Product Name

L-NAME

IUPAC Name

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate

Molecular Formula

C7H15N5O4

Molecular Weight

233.23 g/mol

InChI

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1

InChI Key

KCWZGJVSDFYRIX-YFKPBYRVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

L-NAME, Methyl Ester, NG-Nitro-L-Arginine, Methyl Ester, NG-Nitroarginine, N omega Nitro L arginine Methyl Ester, N omega-Nitro-L-arginine Methyl Ester, N(G)-Nitro-L-arginine Methyl Ester, N(G)-Nitroarginine Methyl Ester, N(omega)-Nitro-L-arginine Methyl Ester, NG Nitro L Arginine Methyl Ester, NG Nitroarginine Methyl Ester, NG Nitroarginine Methyl Ester, D Orn Isomer, NG-Nitro-L-Arginine Methyl Ester, NG-Nitroarginine Methyl Ester, NG-Nitroarginine Methyl Ester, D-Orn-Isomer, NG-Nitroarginine Methyl Ester, L-Orn-Isomer, Monohydrochloride

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N

The exact mass of the compound L-Name is 233.1124 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Arginine. It belongs to the ontological category of L-arginine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-NAME (Nω-Nitro-L-arginine methyl ester) is a water-soluble prodrug that functions as a non-selective inhibitor of nitric oxide synthase (NOS). Upon administration, it is rapidly hydrolyzed by cellular esterases into its active metabolite, L-NNA, effectively blocking constitutive NOS isoforms (eNOS and nNOS) and, at higher concentrations, iNOS. Due to its rapid in vivo conversion and >50-fold higher aqueous solubility compared to L-NNA, L-NAME serves as a primary precursor for inducing reproducible animal models of hypertension, preeclampsia, and endothelial dysfunction without the confounding effects of organic solvents [1].

Substituting L-NAME with its active free-acid counterpart, L-NNA, introduces severe processability and formulation bottlenecks. L-NNA possesses limited aqueous solubility (approximately 1 mg/mL at neutral pH), necessitating the use of organic solvents like DMSO or DMF, which can induce physiological artifacts or toxicity in sensitive in vivo or cell-based assays . Furthermore, attempting to substitute L-NAME with isoform-selective inhibitors (such as the iNOS-selective 1400W or nNOS-selective 7-NI) fails to replicate the systemic hemodynamic alterations—such as acute vasoconstriction and sustained hypertension—that require the broad blockade of endothelial NOS (eNOS) provided by the L-NAME prodrug mechanism [1].

Aqueous Solubility and Saline Formulation Compatibility

L-NAME is engineered as a methyl ester to overcome the severe solubility limitations of standard arginine-based NOS inhibitors. It demonstrates an aqueous solubility of up to 54 mg/mL (approx. 100 mM) in water or physiological saline , whereas the active metabolite L-NNA is limited to approximately 1 mg/mL (4 mM) at neutral pH . This >50-fold difference eliminates the need for organic co-solvents during the preparation of intravenous or intraperitoneal dosing solutions.

Evidence DimensionAqueous solubility at neutral pH
Target Compound DataL-NAME (~54 mg/mL or 100 mM)
Comparator Or BaselineL-NNA (~1 mg/mL or 4 mM)
Quantified Difference>50-fold higher aqueous solubility
ConditionsPhysiological saline or water at room temperature

Enables the preparation of high-concentration, solvent-free aqueous dosing solutions critical for artifact-free in vivo cardiovascular modeling.

Prodrug Activation and In Vivo Target Engagement

As a prodrug, L-NAME exhibits weak intrinsic NOS inhibition in cell-free assays (IC50 ~70 µM) but undergoes rapid esterase-catalyzed hydrolysis in whole blood (half-life of ~12 minutes) to yield the highly potent L-NNA[1]. This conversion drives systemic constitutive NOS inhibition, achieving >70% enzyme blockade in target tissues within 30 minutes of administration, a pharmacokinetic profile that is highly reproducible for acute hemodynamic modulation compared to the slower tissue distribution of direct L-NNA administration [2].

Evidence DimensionIn vitro vs. In vivo NOS inhibition potency
Target Compound DataL-NAME (IC50 ~70 µM in vitro; ~12 min blood half-life to active form)
Comparator Or BaselineL-NNA (Ki 15-39 nM; requires direct administration with distribution bottlenecks)
Quantified Difference~1000-fold shift in potency upon in vivo esterase activation
ConditionsCell-free purified enzyme assay vs. whole-blood esterase hydrolysis

Dictates that L-NAME must be selected for whole-cell or in vivo applications where esterases are present, rather than purified enzyme kinetic studies.

Isoform Selectivity for Constitutive vs. Inducible NOS

Following activation, the L-NAME active moiety demonstrates a strong kinetic preference for constitutive NOS isoforms. It inhibits endothelial NOS (eNOS) and neuronal NOS (nNOS) with Ki values of 39 nM and 15 nM, respectively, while exhibiting much weaker affinity for macrophage iNOS (Ki = 4.4 µM) [1]. In contrast, buyers seeking to block inflammatory NO production typically procure 1400W, which is highly selective for iNOS (Kd ≤ 7 nM) . This distinct selectivity profile ensures that L-NAME effectively drives endothelial dysfunction without the immediate iNOS blockade provided by selective alternatives.

Evidence DimensionNOS Isoform Inhibition (Ki)
Target Compound DataL-NAME active metabolite (Ki = 39 nM for eNOS / 15 nM for nNOS)
Comparator Or Baseline1400W (Kd ≤ 7 nM for iNOS)
Quantified DifferenceL-NAME favors constitutive NOS, while 1400W offers sub-10 nM selectivity for iNOS
ConditionsEnzymatic conversion of radiolabeled L-arginine to L-citrulline

Allows researchers to preferentially model eNOS-dependent cardiovascular pathologies without fully ablating iNOS-mediated immune pathways.

In Vivo Hypertension and Preeclampsia Modeling

Utilizing its >50-fold higher aqueous solubility and rapid prodrug conversion compared to L-NNA, L-NAME is procured as the standard agent for inducing chronic or acute nitric oxide depletion in rodents to model systemic hypertension and preeclampsia .

Endothelial Dysfunction and Hemodynamic Profiling

Selected over L-NNA to avoid DMSO-induced vascular artifacts when assessing the role of eNOS in vascular tone, vasodilation, and blood flow regulation, relying on its rapid in vivo hydrolysis [1].

Whole-Cell Pharmacological Assays

Employed in cell culture systems where ubiquitous cellular esterases activate the compound, allowing for the study of NOS inhibition without the precipitation risks associated with free-acid NOS inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

233.11240398 Da

Monoisotopic Mass

233.11240398 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V55S2QJN2X

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

50903-99-6

Dates

Last modified: 04-14-2024
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2: Tsuda K. Letter by Tsuda regarding article, "Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence". Circulation. 2014 Aug 26;130(9):e83. doi: 10.1161/CIRCULATIONAHA.113.007940. PubMed PMID: 25156921.
3: Bulbul T, Akosman MS, Yilmaz O, Ulutas E, Bulbul A. Supplementary dietary nitric oxide donor (sodium nitroprusside) or inhibitor (NG-nitro-L-arginine methyl ester) depressed growth performance and ovarian primordial and primary follicles in Japanese quail (Coturnix coturnix japonica) in a dose-dependent manner. Br Poult Sci. 2015;56(1):113-20. doi: 10.1080/00071668.2014.989489. Epub 2015 Jan 23. PubMed PMID: 25421145.
4: Shimizu M, Kochi T, Shirakami Y, Genovese S, Epifano F, Fiorito S, Mori T, Tanaka T, Moriwaki H. A newly synthesized compound, 4'-geranyloxyferulic acid-N(omega)-nitro-L-arginine methyl ester suppresses inflammation-associated colorectal carcinogenesis in male mice. Int J Cancer. 2014 Aug 15;135(4):774-84. doi: 10.1002/ijc.28718. Epub 2014 Jan 28. PubMed PMID: 24474144.
5: Wight JP, Haylor J, Muchaneta-Kubara EC, el Nahas AM. Differential effect of L-nitroarginine methyl ester on urinary cGMP and kidney growth in the conscious rat following uninephrectomy. Nephrol Dial Transplant. 1992;7(12):1185-9. PubMed PMID: 1337157.
6: Pollock DM, Polakowski JS, Opgenorth TJ, Pollock JS. Role of endothelin ET(A) receptors in the hypertension produced by 4-day L-nitroarginine methyl ester and cyclosporine treatment. Eur J Pharmacol. 1998 Apr 3;346(1):43-50. PubMed PMID: 9617750.
7: Chen TH, Liao FT, Yang YC, Wang JJ. Inhibition of inducible nitric oxide synthase ameliorates myocardial ischemia/reperfusion injury - induced acute renal injury. Transplant Proc. 2014 May;46(4):1123-6. doi: 10.1016/j.transproceed.2013.12.018. PubMed PMID: 24815143.
8: Yamaguchi T, Yamazaki T, Kawaguchi H, Tawa M, Nakamura Y, Shiota M, Osada-Oka M, Tanimoto A, Okamura T, Miura K, Iwao H, Yoshiyama M, Izumi Y. Noninvasive metabolic syndrome model using an extremely small minipig, the microminipig. J Pharmacol Sci. 2014;126(2):168-71. Epub 2014 Sep 19. PubMed PMID: 25242170.
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10: Nagashima R, Yamaguchi T, Tanaka H, Ogita K. Mechanism underlying the protective effect of tempol and Nω-nitro-L-arginine methyl ester on acoustic injury: possible involvement of c-Jun N-terminal kinase pathway and connexin26 in the cochlear spiral ligament. J Pharmacol Sci. 2010;114(1):50-62. Epub 2010 Aug 10. PubMed PMID: 20703012.
11: Nik Yusoff NS, Mustapha Z, Govindasamy C, Sirajudeen KN. Effect of Clonidine (an antihypertensive drug) treatment on oxidative stress markers in the heart of spontaneously hypertensive rats. Oxid Med Cell Longev. 2013;2013:927214. doi: 10.1155/2013/927214. Epub 2013 May 16. PubMed PMID: 23766863; PubMed Central PMCID: PMC3671561.
12: Peregud DI, Iakovleva AA, Stepanichev MIu, Panchenko LF, Guliaeva NV. [Role of NO/cGMP signaling cascade in the development of opium dependency]. Eksp Klin Farmakol. 2013;76(3):3-6. Russian. PubMed PMID: 23767094.
13: Ghasemi M, Karimollah AR, Bakhtiari B, Ghasemi A, Moezi L, Bahremand A, Ziaei P, Dehpour AR. Effect of biliary cirrhosis on neurogenic relaxation of rat gastric fundus and anococcygeus muscle: role of nitric oxide pathway. Dig Dis Sci. 2014 Nov;59(11):2675-81. doi: 10.1007/s10620-014-3225-0. Epub 2014 Jun 5. PubMed PMID: 24898099.
14: Avontuur JA, Buijk SL, Bruining HA. Distribution and metabolism of N(G)-nitro-L-arginine methyl ester in patients with septic shock. Eur J Clin Pharmacol. 1998 Oct;54(8):627-31. PubMed PMID: 9860150.
15: Kopincová J, Púzserová A, Bernátová I. L-NAME in the cardiovascular system - nitric oxide synthase activator? Pharmacol Rep. 2012;64(3):511-20. Review. PubMed PMID: 22814004.
16: Paulis L, Pechanova O, Zicha J, Krajcirovicova K, Barta A, Pelouch V, Adamcova M, Simko F. Melatonin prevents fibrosis but not hypertrophy development in the left ventricle of NG-nitro-L-arginine-methyl ester hypertensive rats. J Hypertens Suppl. 2009 Aug;27(6):S11-6. doi: 10.1097/01.hjh.0000358831.33558.97. PubMed PMID: 19633445.
17: Pfeiffer S, Leopold E, Schmidt K, Brunner F, Mayer B. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. Br J Pharmacol. 1996 Jul;118(6):1433-40. PubMed PMID: 8832069; PubMed Central PMCID: PMC1909689.
18: Fujii N, McGinn R, Stapleton JM, Paull G, Meade RD, Kenny GP. Evidence for cyclooxygenase-dependent sweating in young males during intermittent exercise in the heat. J Physiol. 2014 Dec 1;592(23):5327-39. doi: 10.1113/jphysiol.2014.280651. Epub 2014 Oct 17. PubMed PMID: 25326453; PubMed Central PMCID: PMC4262342.
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